1-(Methoxycarbonyl)cyclopropanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid often involves condensation reactions. For instance, Lu et al. (2021) synthesized a compound related to 1-(Methoxycarbonyl)cyclopropanecarboxylic acid through condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with other chemical entities, exhibiting significant biological activity (Lu et al., 2021).
Molecular Structure Analysis
The molecular structure of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid derivatives is often analyzed using X-ray crystallography. For example, the study by Abele et al. (1999) provides insights into the molecular structure of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid, a related compound (Abele, Seiler, & Seebach, 1999).
Chemical Reactions and Properties
Chemical reactions involving 1-(Methoxycarbonyl)cyclopropanecarboxylic acid derivatives are diverse. Bietti and Capone (2008) studied the one-electron oxidation of related compounds, shedding light on the reactivity and structural effects in these processes (Bietti & Capone, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and boiling point, are often determined experimentally. Hoffman et al. (1982) identified a major conjugate of a related compound, providing insights into its physical behavior in biological systems (Hoffman, Yang, & McKeon, 1982).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are key areas of study. For instance, the work by Cetina et al. (2004) on novel derivatives of 1-aminocyclopropane-1-carboxylic acid reveals important aspects of their chemical behavior (Cetina, Džolić, Mrvoš-sermek, Hergold-Brundić, Nagl, & Mintas, 2004).
Scientific Research Applications
Reactions with Thiols and Mercaptans : One study reported the addition of propyl and phenyl mercaptans to the methyl ester of 1-methylcyclopropene-3-carboxylic acid, leading to the formation of thio-substituted cyclopropanecarboxylic acids (Shapiro, Protopopova, & Nefedov, 1991).
Substituent Effect in Ionization : Another study examined the pKa values of ten cis-2-substituted 1-cyclopropanecarboxylic acids, providing insights into the effects of different substituents on the acid’s ionization (Kusuyama, 1979).
Reactions with Arsonium Ylides : A study explored the reaction of electron-deficient cyclopropane derivatives with benzoylmethylenetriphenylarsorane, forming products with high stereoselectivity (Chen, Cao, Ding, & Sun, 2005).
Synthesis of Purine and Pyrimidine Derivatives : Research demonstrated the synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, providing structural insights into these compounds (Cetina et al., 2004).
Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide : This study established a method to synthesize a target compound from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid through nucleophilic substitution reaction and ester hydrolysis (Zhou et al., 2021).
Ethylene Biosynthesis Studies : Research into the synthesis of 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of the precursor to the plant growth hormone ethylene, was conducted for use in affinity purification techniques and antibody generation (Pirrung, Dunlap, & Trinks, 1989).
Polymerization Studies : Several studies have explored the synthesis and radical polymerization of 2-vinylcyclopropanes and their derivatives, leading to the formation of transparent cross-linked polymers and investigating the effects of different functional groups on polymerization (Moszner et al., 1997, 1999; Moszner, Völkel, Fischer, & Rheinberger, 1999).
Enzymatic Desymmetrization : The synthesis of (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid through enzymatic desymmetrization of the corresponding diester was reported, optimizing the process for large-scale synthesis (Goswami & Kissick, 2009).
Safety And Hazards
properties
IUPAC Name |
1-methoxycarbonylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-10-5(9)6(2-3-6)4(7)8/h2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYOHLOUZVEIOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551394 | |
Record name | 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxycarbonyl)cyclopropanecarboxylic acid | |
CAS RN |
113020-21-6 | |
Record name | 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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